molecular formula C11H15N5O B2468223 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one CAS No. 2034355-32-1

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one

Cat. No.: B2468223
CAS No.: 2034355-32-1
M. Wt: 233.275
InChI Key: OFDXEKFVHCICHP-UHFFFAOYSA-N
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Description

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one is a complex organic compound featuring a pyrazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include pyrazine derivatives and methylating agents. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and solvent systems to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce a variety of functionalized pyrazinone compounds.

Scientific Research Applications

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one include other pyrazinone derivatives and pyrazole-containing compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both pyrazinone and pyrazole moieties. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-14-7-6-12-10(11(14)17)15(2)8-9-4-5-13-16(9)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDXEKFVHCICHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N(C)CC2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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